molecular formula C13H19NO3 B13957346 Ethyl 2-isopropoxy-4-methoxybenzimidate CAS No. 763080-21-3

Ethyl 2-isopropoxy-4-methoxybenzimidate

Cat. No.: B13957346
CAS No.: 763080-21-3
M. Wt: 237.29 g/mol
InChI Key: ZBJSSJKFWYKQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-isopropoxy-4-methoxybenzimidate is a chemical compound with the molecular formula C13H20ClNO3 It is commonly used in scientific research and various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-isopropoxy-4-methoxybenzimidate typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of m-cresol with thiocyanate in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of toxic reagents and the generation of waste. The reaction conditions are carefully controlled to achieve a high purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-isopropoxy-4-methoxybenzimidate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Ethyl 2-isopropoxy-4-methoxybenzimidate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-isopropoxy-4-methoxybenzimidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 4-hydroxybenzimidate
  • Ethyl 2-methoxy-4-isopropoxybenzimidate
  • Ethyl 2-isopropoxy-4-hydroxybenzimidate

Comparison: Ethyl 2-isopropoxy-4-methoxybenzimidate is unique due to its specific functional groups and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

763080-21-3

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate

InChI

InChI=1S/C13H19NO3/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3/h6-9,14H,5H2,1-4H3

InChI Key

ZBJSSJKFWYKQHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.